Dabcyl-AGHDAHASET-Edans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabcyl-AGHDAHASET-Edans is a biologically active peptide used primarily as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound is labeled with the EDANS/DABCYL FRET pair and contains a crucial cleavage site derived from the C-terminal region of the Staphylococcus epidermidis pre-SceD protein . The compound is used to study the activity of type I signal peptidase (SPase1) and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dabcyl-AGHDAHASET-Edans is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence {Dabcyl}-Ala-Gly-His-Asp-Ala-His-Ala-Ser-Glu-Thr-{Edans} is assembled step-by-step on a solid support. The Dabcyl and Edans groups are incorporated at the N- and C-termini of the peptide, respectively . The synthesis involves the use of Fmoc-protected amino acids and coupling reagents such as HBTU or HATU. The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Quality control measures, including mass spectrometry and analytical HPLC, are implemented to verify the identity and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions: Dabcyl-AGHDAHASET-Edans primarily undergoes enzymatic cleavage reactions. The peptide is designed to be a substrate for type I signal peptidase (SPase1), which cleaves the peptide at the specific cleavage site .
Common Reagents and Conditions: The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme preparations of SPase1.
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments resulting from the cleavage at the specific site. The cleavage separates the Dabcyl and Edans groups, leading to an increase in fluorescence signal due to the disruption of FRET .
Scientific Research Applications
Dabcyl-AGHDAHASET-Edans is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET-based assays to study the activity of type I signal peptidase (SPase1) . The compound is also used in high-throughput screening of SPase1 inhibitors, which has implications in the development of novel antimicrobial agents . Additionally, this compound is employed in studies involving protein-protein interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of Dabcyl-AGHDAHASET-Edans involves its role as a substrate for type I signal peptidase (SPase1). The enzyme recognizes and cleaves the peptide at the specific cleavage site, separating the Dabcyl and Edans groups . This cleavage disrupts the FRET pair, leading to an increase in fluorescence signal, which can be measured to assess enzyme activity. The molecular targets involved in this process are the peptide bonds within the substrate that are recognized and cleaved by SPase1 .
Comparison with Similar Compounds
Dabcyl-AGHDAHASET-Edans is unique due to its specific sequence and labeling with the EDANS/DABCYL FRET pair. Similar compounds include other FRET-based peptide substrates labeled with different fluorophore-quencher pairs, such as Dabcyl-KTSAVLQSGFRKME-Edans and Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-Edans . These compounds also serve as substrates for various proteases and are used in similar enzymatic assays. this compound is specifically designed for studying SPase1 activity, making it particularly valuable in research focused on this enzyme.
Properties
Molecular Formula |
C66H83N19O20S |
---|---|
Molecular Weight |
1494.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H83N19O20S/c1-34(74-60(96)38-13-15-39(16-14-38)83-84-40-17-19-43(20-18-40)85(5)6)57(93)71-30-53(88)77-48(25-41-28-67-32-72-41)64(100)80-50(27-55(91)92)63(99)76-35(2)58(94)79-49(26-42-29-68-33-73-42)62(98)75-36(3)59(95)81-51(31-86)65(101)78-47(21-22-54(89)90)61(97)82-56(37(4)87)66(102)70-24-23-69-46-11-7-10-45-44(46)9-8-12-52(45)106(103,104)105/h7-20,28-29,32-37,47-51,56,69,86-87H,21-27,30-31H2,1-6H3,(H,67,72)(H,68,73)(H,70,102)(H,71,93)(H,74,96)(H,75,98)(H,76,99)(H,77,88)(H,78,101)(H,79,94)(H,80,100)(H,81,95)(H,82,97)(H,89,90)(H,91,92)(H,103,104,105)/t34-,35-,36-,37+,47-,48-,49-,50-,51-,56-/m0/s1 |
InChI Key |
UGDCNFHRPWMCTG-BKIUMFBWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O |
Canonical SMILES |
CC(C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.